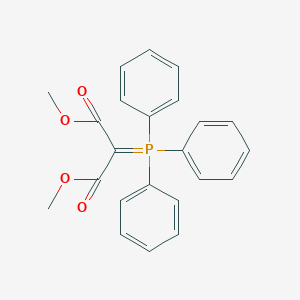
Dimethyl 2-(triphenylphosphoranylidene)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-(triphenylphosphoranylidene)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a triphenylphosphoranylidene group attached to the malonic acid moiety, which is esterified with dimethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of malonic acid, (triphenylphosphoranylidene)-, dimethyl ester typically involves the reaction of malonic acid with triphenylphosphine and dimethyl sulfate. The reaction proceeds through the formation of an intermediate ylide, which then reacts with the malonic acid to form the desired ester. The reaction conditions usually involve the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the malonic acid and facilitate the formation of the ylide intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
Dimethyl 2-(triphenylphosphoranylidene)malonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, resulting in the formation of a substituted acetic acid.
Alkylation: The compound can undergo alkylation reactions at the alpha position of the ester group, leading to the formation of substituted malonic esters
Common Reagents and Conditions
Bases: Sodium hydride, potassium tert-butoxide
Acids: Hydrochloric acid, sulfuric acid
Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF)
Heating: Elevated temperatures for decarboxylation reactions
Major Products
Carboxylic acids: Formed through hydrolysis of the ester group
Substituted acetic acids: Formed through decarboxylation
Substituted malonic esters: Formed through alkylation reactions
科学研究应用
Dimethyl 2-(triphenylphosphoranylidene)malonate has several applications in scientific research:
Organic synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and natural products.
Biological studies: Employed in the study of enzyme mechanisms and metabolic pathways.
Material science: Utilized in the development of novel materials with specific properties, such as polymers and catalysts
作用机制
The mechanism of action of malonic acid, (triphenylphosphoranylidene)-, dimethyl ester involves the formation of reactive intermediates, such as ylides and enolates, which participate in various chemical reactions. The compound’s reactivity is primarily due to the presence of the triphenylphosphoranylidene group, which stabilizes the formation of these intermediates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
Similar Compounds
Diethyl malonate: Another malonic ester commonly used in organic synthesis.
Ethyl acetoacetate: Similar in reactivity and used in the synthesis of ketones and other compounds.
Dimethyl malonate: A simpler ester of malonic acid with similar reactivity
Uniqueness
Dimethyl 2-(triphenylphosphoranylidene)malonate is unique due to the presence of the triphenylphosphoranylidene group, which imparts distinct reactivity and stability to the compound. This makes it particularly useful in specific synthetic applications where other malonic esters may not be as effective .
属性
CAS 编号 |
19491-23-7 |
|---|---|
分子式 |
C23H21O4P |
分子量 |
392.4 g/mol |
IUPAC 名称 |
dimethyl 2-(triphenyl-λ5-phosphanylidene)propanedioate |
InChI |
InChI=1S/C23H21O4P/c1-26-22(24)21(23(25)27-2)28(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1-2H3 |
InChI 键 |
BXNHZDBICLFYJE-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
规范 SMILES |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


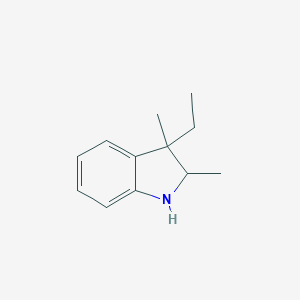
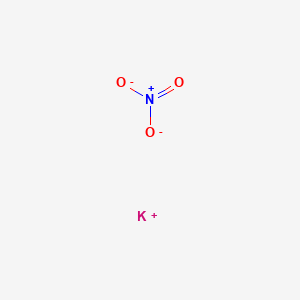
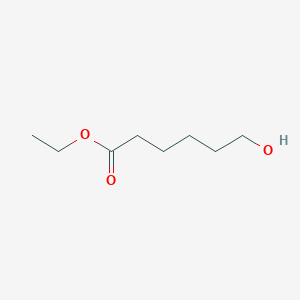
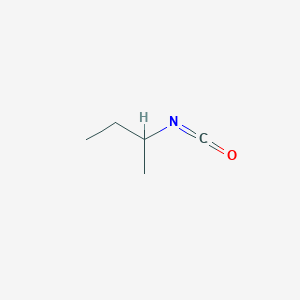
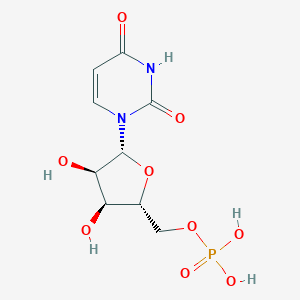
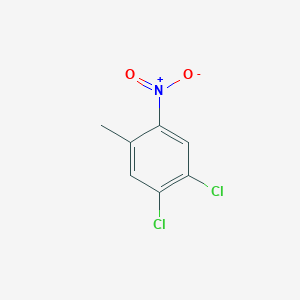


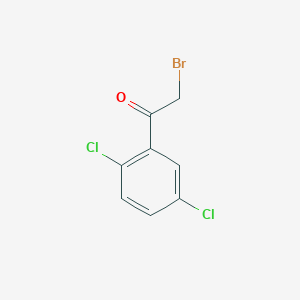
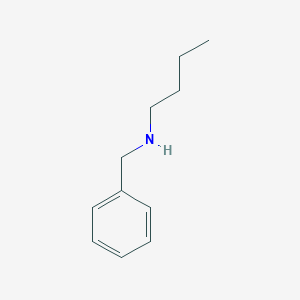

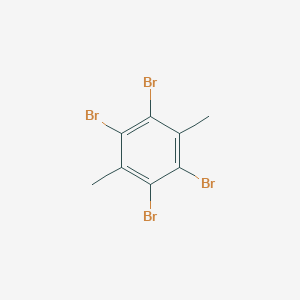
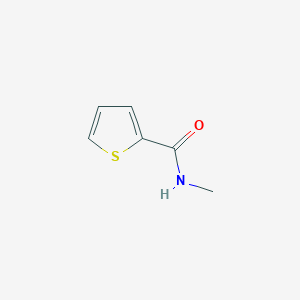
![Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide](/img/structure/B105524.png)
